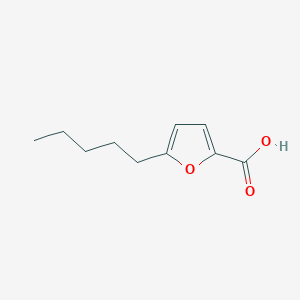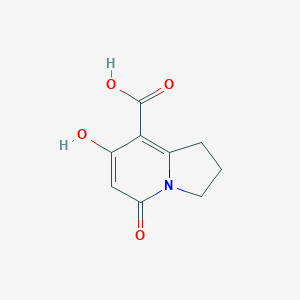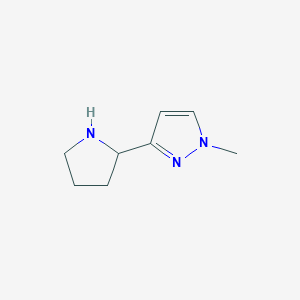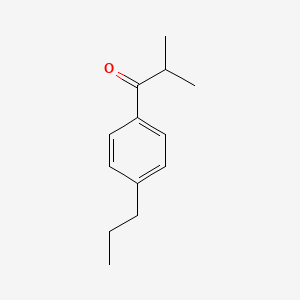
2-Methyl-1-(4-propylphenyl)propan-1-one
描述
2-Methyl-1-(4-propylphenyl)propan-1-one is an organic compound with the molecular formula C({13})H({18})O It is a ketone, characterized by the presence of a carbonyl group (C=O) bonded to a methyl group and a 4-propylphenyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-1-(4-propylphenyl)propan-1-one typically involves Friedel-Crafts acylation. This reaction uses an acyl chloride or anhydride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl(_{3})). The general reaction scheme is as follows:
Starting Materials: 4-propylbenzene (4-propyltoluene) and acetyl chloride.
Catalyst: Aluminum chloride (AlCl(_{3})).
Reaction Conditions: The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.
The reaction proceeds with the formation of an acylium ion intermediate, which then reacts with the aromatic ring of 4-propylbenzene to form the desired ketone.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, and can improve the yield and purity of the product. The use of automated systems also reduces the risk of human error and enhances safety.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate (KMnO({3})). These reactions can convert the ketone to a carboxylic acid.
Reduction: Reduction of the carbonyl group can be achieved using reagents such as sodium borohydride (NaBH({4})), resulting in the formation of the corresponding alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions. For example, nitration using nitric acid (HNO({2})SO(_{4})) can introduce a nitro group onto the ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO(_{4})), acidic or basic conditions.
Reduction: Sodium borohydride (NaBH(_{4})), methanol or ethanol as solvent.
Substitution: Nitric acid (HNO({2})SO(_{4})).
Major Products
Oxidation: 2-Methyl-1-(4-propylphenyl)propanoic acid.
Reduction: 2-Methyl-1-(4-propylphenyl)propan-1-ol.
Substitution: 2-Methyl-1-(4-nitropropylphenyl)propan-1-one.
科学研究应用
2-Methyl-1-(4-propylphenyl)propan-1-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable compound for studying various chemical reactions.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving ketones. It serves as a model substrate for understanding enzyme specificity and mechanism.
Medicine: Research into its potential pharmacological properties is ongoing. It may serve as a lead compound for the development of new drugs.
Industry: It is used in the manufacture of fragrances and flavorings due to its aromatic properties.
作用机制
The mechanism of action of 2-Methyl-1-(4-propylphenyl)propan-1-one depends on its application. In chemical reactions, the carbonyl group is the primary site of reactivity. For example, in reduction reactions, the carbonyl carbon is attacked by nucleophiles, leading to the formation of an alcohol.
In biological systems, if the compound interacts with enzymes, it may act as a substrate or inhibitor. The carbonyl group can form hydrogen bonds with active site residues, influencing the enzyme’s activity.
相似化合物的比较
Similar Compounds
2-Methyl-1-(4-methylphenyl)propan-1-one: Similar structure but with a methyl group instead of a propyl group.
2-Methyl-1-(4-ethylphenyl)propan-1-one: Similar structure but with an ethyl group instead of a propyl group.
2-Methyl-1-(4-isopropylphenyl)propan-1-one: Similar structure but with an isopropyl group instead of a propyl group.
Uniqueness
2-Methyl-1-(4-propylphenyl)propan-1-one is unique due to the presence of the propyl group, which can influence its physical and chemical properties, such as boiling point, solubility, and reactivity. This makes it distinct from its methyl, ethyl, and isopropyl analogs, providing different applications and reactivity profiles.
属性
IUPAC Name |
2-methyl-1-(4-propylphenyl)propan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O/c1-4-5-11-6-8-12(9-7-11)13(14)10(2)3/h6-10H,4-5H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPYAWFPFHVJXHN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC=C(C=C1)C(=O)C(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



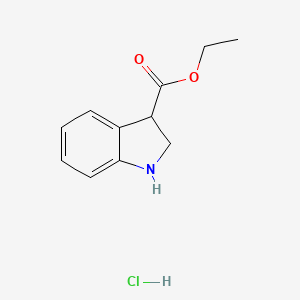
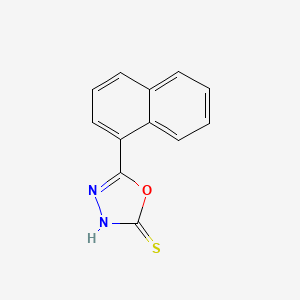
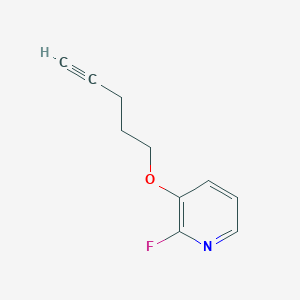
![Spiro[2.4]hept-6-en-5-one](/img/structure/B3375947.png)
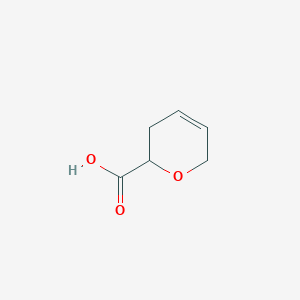
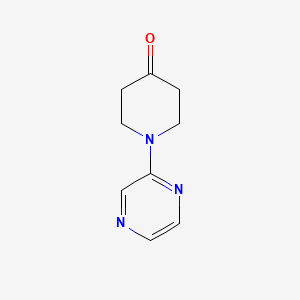
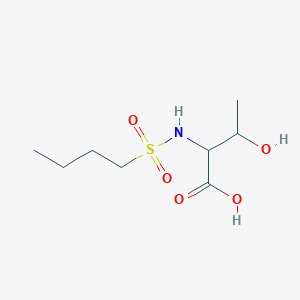
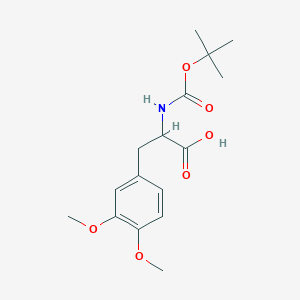
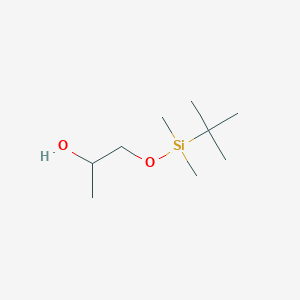
![1,3,4-Thiadiazol-2-amine, 5-[2-(methylthio)ethyl]-](/img/structure/B3375994.png)
